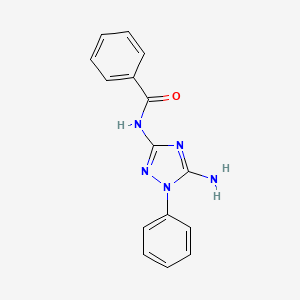

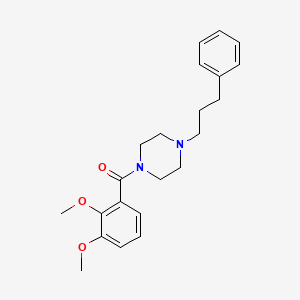

![molecular formula C23H41N3O3 B5510523 tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves reactions with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products due to its active methylene group. This process yields compounds with significant potential for further biological applications (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a similar compound, was elucidated through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. It exhibits a bicyclo[2.2.2]octane structure with lactone and piperidine rings, highlighting the compound's complex and detailed molecular architecture (Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound's reactivity with N,N-dimethylformamide dimethyl acetal underscores its utility in generating biologically relevant heterocyclic compounds. This reactivity stems from the presence of an active methylene group, facilitating the formation of isomeric condensation products with diverse biological potential (Moskalenko & Boev, 2012).

Physical Properties Analysis

While specific research directly detailing the physical properties of tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was not found, related compounds in the spirocyclic and piperidine classes typically exhibit unique structural characteristics. These include specific crystalline structures and solubility profiles, crucial for their application in synthesis and drug design.

Chemical Properties Analysis

The chemical properties of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and its derivatives, such as reactivity towards different chemical groups and potential for further functionalization, play a significant role in their applicability in synthetic chemistry and pharmaceutical research. The active methylene group, in particular, offers avenues for creating diverse biologically active compounds through various chemical reactions (Moskalenko & Boev, 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

General Synthesis and Reactivity : Moskalenko and Boev (2012) reported a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with potential for further conversion into biologically active heterocyclic compounds. Their work illustrates the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products (Moskalenko & Boev, 2012).

Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, providing insights into its molecular structure through X-ray diffraction analysis. This study highlights the compound's potential as a scaffold for further chemical modifications (Moriguchi et al., 2014).

Potential Applications in Peptide Mimicry and Medicinal Chemistry

Conformational Analysis for Peptide Mimicry : Fernandez et al. (2002) explored spirolactams, including derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, as conformationally restricted pseudopeptides. These compounds serve as surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating utility in peptide synthesis and potentially influencing bioactive peptide conformations (Fernandez et al., 2002).

Propriétés

IUPAC Name |

tert-butyl 3-(4-piperidin-1-ylpiperidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N3O3/c1-22(2,3)29-21(27)26-15-9-23(10-16-26)17-20(18-28-23)25-13-7-19(8-14-25)24-11-5-4-6-12-24/h19-20H,4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSGHPIDAWIKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N3CCC(CC3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

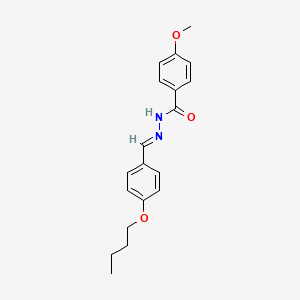

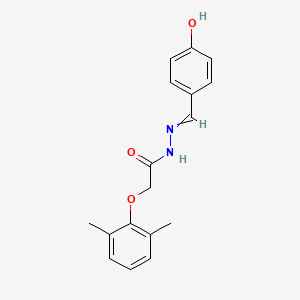

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)

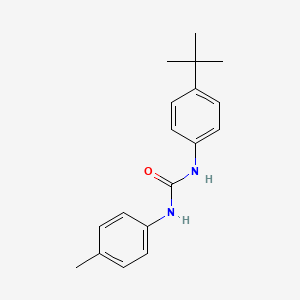

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

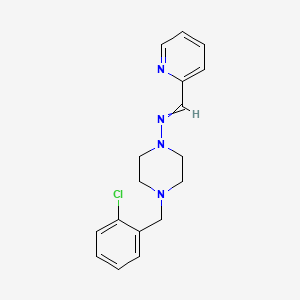

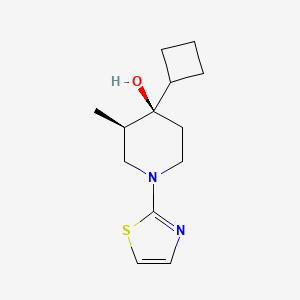

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)